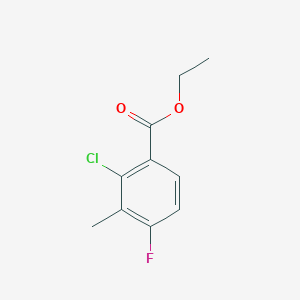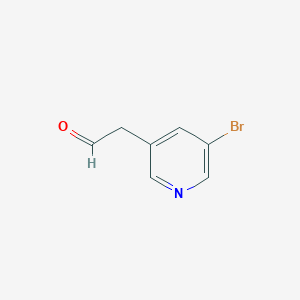
2-(5-Bromopyridin-3-YL)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-3-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and an acetaldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)acetaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method is the bromination of 3-pyridylacetic acid, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step can be carried out using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents (RMgX)
Major Products Formed
Oxidation: 2-(5-Bromopyridin-3-YL)acetic acid
Reduction: 2-(5-Bromopyridin-3-YL)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromopyridin-3-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-YL)acetaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules. The aldehyde group can form covalent bonds with amino acid residues, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopyridin-2-YL)acetaldehyde: Similar structure but with the bromine atom at the 3-position.
5-Bromopyridine-3-acetonitrile: Contains a nitrile group instead of an aldehyde group.
Methyl 5-bromopyridine-3-carboxylate: Contains a carboxylate ester group instead of an aldehyde group.
Uniqueness
2-(5-Bromopyridin-3-YL)acetaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2 |
InChI Key |
GWVFICJSIUHSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


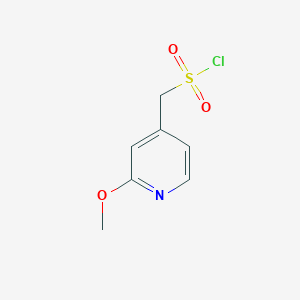
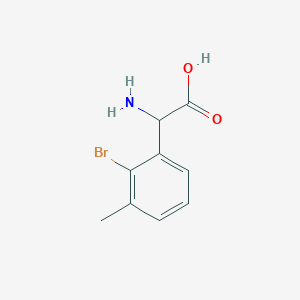
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)



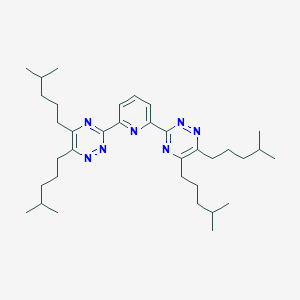
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)

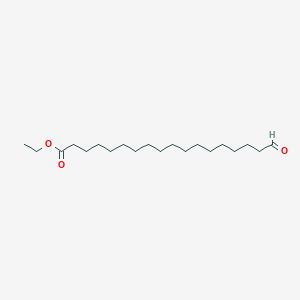
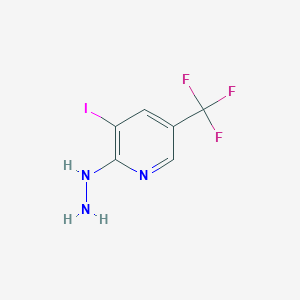
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
